tert-butyl (3S)-3-amino-3-phenylpropanoate
Overview
Description
Tert-butyl (3S)-3-amino-3-phenylpropanoate is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis of Amino Acid Derivatives:
- tert-butyl (3S)-3-amino-3-phenylpropanoate can be prepared enantioselectively for use as β-analogues of aromatic amino acids. Methods include electrophilic attack upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, using tert-butyl bromoacetate and subsequent nitrogen introduction through the Curtius reaction (Arvanitis et al., 1998).
Kinetic Resolution and Chemoselective Deprotection:
- The compound has been used in kinetic resolution of tert-butyl esters and in the study of chemoselective deprotection catalyzed by Candida antarctica Lipase A. This demonstrates its utility in selective reactions and potential for purifying chiral compounds (Mäenpää et al., 2016).
Asymmetric Synthesis of Diaminobutanoic Acid:
- It's used in the synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, which are important in the pharmaceutical industry for the production of various medicinal compounds (Bunnage et al., 2003).
Synthesis of Cryptophycin-24 (Arenastatin A):
- It serves as a major component in the synthesis protocols of cryptophycin-24, a potent anticancer agent. The studies demonstrate its utility in creating complex and biologically significant molecules (Eggen et al., 2000).
Chiral Auxiliary Applications:
- The compound has been used to prepare enantiomerically pure carboxylic acids and as a chiral auxiliary in dipeptide synthesis. This indicates its role in enhancing the enantioselectivity of synthetic reactions (Studer et al., 1995).
Enantioselective Alkylation:
- It's used in the enantioselective alkylation of 2‐[(4‐chlorobenzyliden)amino]propanoic acid tert‐butyl ester to synthesize (R)‐2‐Amino‐2‐methyl‐3‐phenylpropanoic acid tert‐butyl ester. This process is essential in the production of alanine derivatives (Shirakawa et al., 2014).
Dihydroxylations of Acyclic Allylic Amines:
- The compound is involved in dihydroxylations for the asymmetric synthesis of important sugars like 3,6-dideoxy-3-amino-L-talose, showcasing its role in complex organic syntheses (Csatayová et al., 2011).
Safety and Hazards
Tert-butyl (3S)-3-amino-3-phenylpropanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage . Precautions should be taken to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, it’s recommended to wash face, hands, and any exposed skin thoroughly .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and biphenyl-2,3-diol 1,2-dioxygenase . These enzymes play crucial roles in various biological processes, including protein synthesis, glycolysis, protein maturation, and aromatic compound degradation, respectively .
Mode of Action
It’s known that the tert-butyl group exhibits a unique reactivity pattern due to its crowded structure . This could potentially influence the compound’s interaction with its targets, leading to changes in their function or activity.
Biochemical Pathways
The compound’s potential interaction with the aforementioned enzymes suggests that it could impact a variety of pathways, including protein synthesis and degradation, glycolysis, and aromatic compound metabolism .
Pharmacokinetics
The compound’s tert-butyl group could potentially influence these properties, given its known effects on chemical reactivity .
Result of Action
Given its potential interaction with various enzymes, it could potentially influence a range of cellular processes, including protein synthesis and degradation, energy production, and aromatic compound metabolism .
Properties
IUPAC Name |
tert-butyl (3S)-3-amino-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCBAISLMKLMT-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120686-18-2 | |
Record name | 1,1-Dimethylethyl (βS)-β-aminobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120686-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.